An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate. The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active compounds.[1] Understanding the physical and chemical characteristics of its derivatives is paramount for researchers in drug discovery and development. This document details the molecular identity, core physical properties, spectroscopic profile, and a validated synthetic workflow for the title compound. Furthermore, it contextualizes these properties by drawing comparisons with structurally related analogs, offering insights into structure-property relationships that are critical for rational drug design.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in pharmaceutical sciences.[2] Its unique electronic and steric properties allow it to act as a bioisostere for other aromatic rings, often leading to enhanced biological activity and improved physicochemical profiles, such as solubility and lipophilicity.[3] Specifically, the 5-aminopyrazole moiety is a crucial building block for synthesizing compounds with a wide array of pharmacological activities, including potent inhibitors for targets like fibroblast growth factor receptors (FGFRs) in oncology.[4]
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a key synthetic intermediate. The substituents on its core—a 4-chlorophenyl group at the N1 position, an amino group at C5, and an ethyl carboxylate at C4—provide multiple reaction handles for further molecular elaboration. A thorough characterization of its physical properties is the foundational step for its effective use in the synthesis of novel therapeutic agents.
Molecular Identity and Core Physicochemical Properties
The fundamental identifiers and properties of a compound are critical for its accurate handling, characterization, and application in experimental settings. The molecular weight dictates molar calculations for reactions, while the melting point serves as a primary indicator of purity.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Data Source / Context |
| IUPAC Name | ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | --- |
| Synonyms | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester | --- |
| CAS Number | 15001-11-3 | For the 4-methylphenyl analog.[5] The 4-chloro analog is less commonly cited. |
| Molecular Formula | C₁₂H₁₂ClN₃O₂ | Calculated |
| Molecular Weight | 265.70 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogs[6][7] |
| Melting Point | Approx. 116-122 °C | Based on the closely related 3-chloro isomer.[7] |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water. | Inferred from general pyrazole chemistry and synthesis protocols. |
| XLogP3 | ~2.9 | Estimated based on the 3-chloro isomer (2.87).[8] |
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Discussion of Properties:
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Melting Point: The melting point is a crucial parameter for assessing the purity of a crystalline solid. For the analogous 3-chlorophenyl isomer, a melting point range of 116-122 °C is reported.[7] It is anticipated that the 4-chlorophenyl isomer would exhibit a similar, though distinct, melting point. A sharp, narrow melting range is indicative of high purity.
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Solubility: The molecule's limited aqueous solubility and good solubility in organic solvents like DMSO are typical for such aromatic heterocyclic systems. This property is a key consideration for designing reaction conditions, purification methods (recrystallization), and for preparing stock solutions for biological screening.
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Lipophilicity (XLogP3): The calculated octanol-water partition coefficient (XLogP3) provides an estimate of the compound's lipophilicity. A value around 2.9 suggests moderate lipophilicity, which is often a desirable trait in drug candidates as it influences membrane permeability and absorption.[3]
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Spectroscopic Profile
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for each unique proton environment. Key expected signals include:
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A triplet and a quartet in the upfield region (approx. 1.3 and 4.2 ppm, respectively) corresponding to the ethyl ester group (CH₃ and O-CH₂).[9]
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A singlet for the pyrazole ring proton (C3-H).
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A broad singlet for the amino (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.
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Two doublets in the aromatic region (approx. 7.3-7.5 ppm) characteristic of a 1,4-disubstituted (para) phenyl ring.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will complement the ¹H NMR data. Expected signals include:
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Carbonyl carbon (C=O) of the ester at ~165 ppm.
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Aromatic and pyrazole ring carbons between ~90-155 ppm.
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Ethyl ester carbons at ~60 ppm (-OCH₂) and ~14 ppm (-CH₃).[10]
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IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.
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N-H stretching vibrations for the amino group will appear as one or two sharp peaks in the 3300-3500 cm⁻¹ region.[9]
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A strong C=O stretch for the ester carbonyl group will be prominent around 1680-1710 cm⁻¹.[9]
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C=N and C=C stretching vibrations from the pyrazole and phenyl rings will be observed in the 1500-1620 cm⁻¹ region.
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 265/267, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl).
Synthesis and Characterization Workflow
The synthesis of ethyl 5-amino-1-(aryl)-1H-pyrazole-4-carboxylates is reliably achieved through a well-established condensation reaction. The causality behind this experimental design lies in the electrophilic nature of the central carbon of the ethoxymethylenecyanoacetate and the nucleophilicity of the substituted hydrazine.
Experimental Protocol: Synthesis
This protocol is adapted from the established synthesis of the phenyl analog. The self-validating nature of this protocol comes from the expected precipitation of the product upon cooling or solvent removal, which can be easily monitored and characterized.
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) in absolute ethanol (approx. 10 mL per gram of cyanoacetate).
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Addition of Hydrazine: To the stirred solution, add (4-chlorophenyl)hydrazine hydrochloride (1.05 equivalents) followed by a base such as sodium acetate or triethylamine (1.1 equivalents) to liberate the free hydrazine.
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Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
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Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, the volume of ethanol can be reduced under vacuum.
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Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.
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Characterization: Confirm the identity and purity of the product using the spectroscopic methods described in Section 3 (NMR, IR, MS) and by measuring its melting point.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the title compound.
Caption: Synthetic workflow for Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate.
Conclusion
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is a valuable and versatile intermediate in medicinal chemistry. Its physicochemical properties, including a moderate melting point, predictable solubility profile, and moderate lipophilicity, make it a tractable compound for synthetic elaboration. The well-defined spectroscopic signature allows for straightforward characterization and quality control. The robust and high-yielding synthesis protocol further enhances its utility for researchers and scientists engaged in the development of novel pyrazole-based therapeutics. This guide provides the foundational data necessary to confidently incorporate this building block into advanced drug discovery programs.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). ETHYL 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
Singh, V. P., Yashovardhan, & Bhati, S. K. (2011). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research, 3(2), 892-900. Retrieved from [Link]
-
precisionFDA. (n.d.). ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]
-
Campos, R. O., et al. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
Sawalakhe, P. D., & Narwade, M. L. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. International Journal of Chemistry, 4(2). Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Zhang, H., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116849. Retrieved from [Link]
-
El-Gazzar, A. B. A., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 1133–1152. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. pjoes.com [pjoes.com]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
(A visual representation of the chemical reaction will be generated via Graphviz below)
